

physical and chemical properties of phenylethynyltrimethylstannane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trimethyl(phenylethynyl)tin

Cat. No.: B072856

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An In-depth Technical Guide to Phenylethynyltrimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethynyltrimethylstannane is an organotin compound that serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This guide provides a comprehensive overview of the physical and chemical properties of phenylethynyltrimethylstannane, along with detailed experimental protocols for its synthesis, purification, and application in chemical reactions.

Chemical Structure and Identifiers

The structure of phenylethynyltrimethylstannane consists of a phenylacetylene group bonded to a trimethyltin moiety.

Molecular Formula: $C_{11}H_{14}Sn$

Molecular Weight: 264.94 g/mol [\[1\]](#)

IUPAC Name: Trimethyl(phenylethynyl)stannane

CAS Number: 1199-95-7[1]

Synonyms: (Phenylethynyl)trimethyltin, Phenyl(trimethylstannyl)acetylene,

Trimethyl(phenylethynyl)tin[1]

Physical Properties

Phenylethynyltrimethylstannane is a solid at room temperature, typically appearing as a powder or crystals. A summary of its key physical properties is presented in the table below.

Property	Value	Reference
Physical State	Solid (powder or crystals)	
Melting Point	62-67 °C	
Boiling Point	60 °C at 0.2 Torr	
Density	Not available	
Solubility	Insoluble in water. Soluble in many common organic solvents.	

Chemical Properties and Reactivity

Phenylethynyltrimethylstannane is a stable organotin compound that is primarily utilized for its role as a nucleophilic partner in cross-coupling reactions.

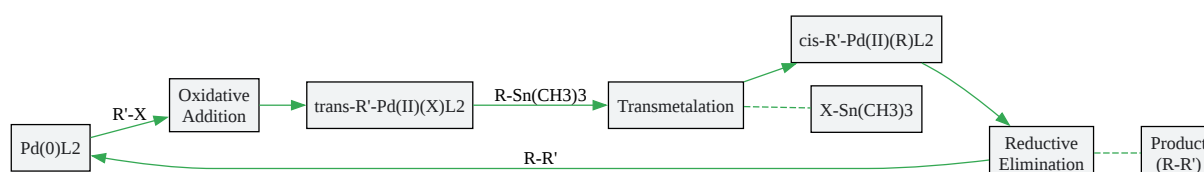
Stability and Reactivity:

- Stable under normal laboratory conditions.
- Should be stored away from strong oxidizing agents.
- Organotin compounds are known to be toxic and should be handled with appropriate safety precautions.

Key Reactions: The Stille Coupling

The most significant chemical application of phenylethynyltrimethylstannane is its participation in the Stille coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the phenylethynyl group of the stannane with an organic electrophile, typically an aryl, vinyl, or acyl halide (or triflate).

The catalytic cycle of the Stille reaction is illustrated below.



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Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Synthesis of Phenylethynyltrimethylstannane

A common method for the synthesis of phenylethynyltrimethylstannane involves the reaction of phenylacetylene with a strong base to form the corresponding acetylide, which is then quenched with trimethyltin chloride.

Materials:

- Phenylacetylene
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes
- Trimethyltin chloride (Me_3SnCl)
- Saturated aqueous ammonium chloride (NH_4Cl) solution

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous diethyl ether or THF and cool the flask to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- Add phenylacetylene to the cooled solvent.
- Slowly add n-butyllithium dropwise to the solution while maintaining the temperature at $-78\text{ }^\circ\text{C}$. Stir the mixture for 1 hour at this temperature.
- To the resulting lithium phenylacetylide solution, add trimethyltin chloride dropwise at $-78\text{ }^\circ\text{C}$.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

Purification of Phenylethynyltrimethylstannane

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

- Dissolve the crude solid in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., hexanes or pentane).
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

- Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).
- Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Stille Coupling of Phenylethynyltrimethylstannane with Iodobenzene

This protocol describes a typical Stille coupling reaction between phenylethynyltrimethylstannane and iodobenzene to form diphenylacetylene.

Materials:

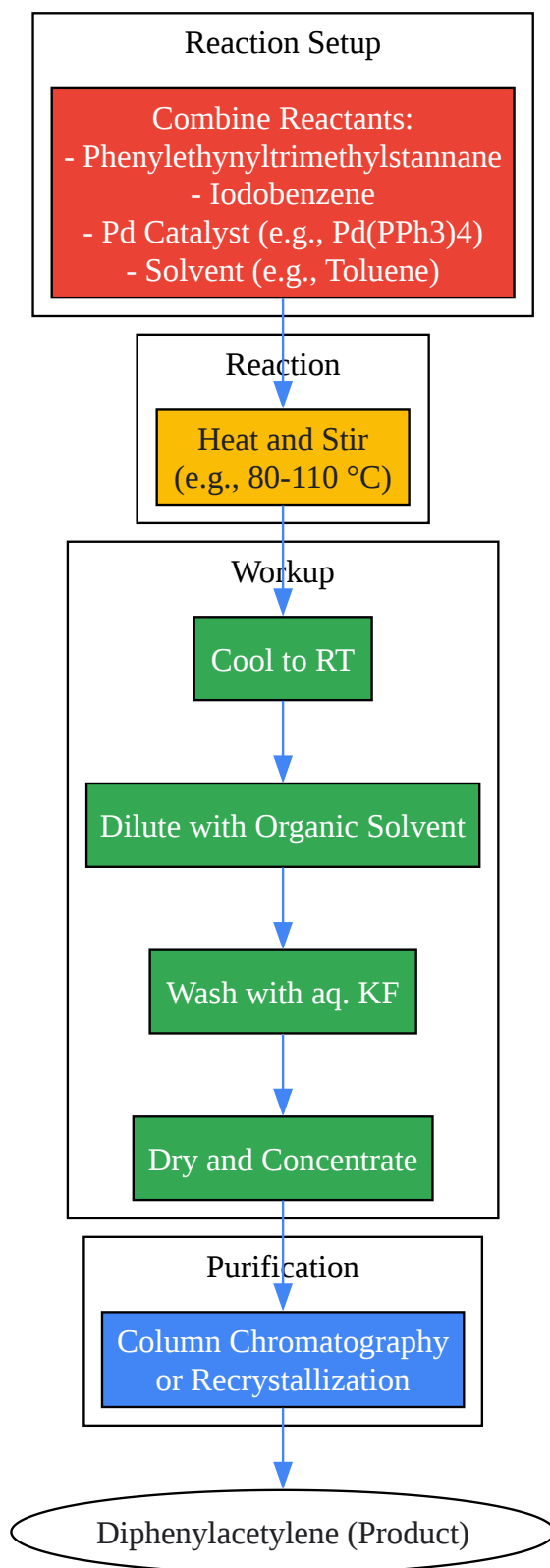
- Phenylethynyltrimethylstannane
- Iodobenzene
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), $\text{Pd}(\text{PPh}_3)_4$)
- Anhydrous toluene or THF
- Copper(I) iodide (CuI) (optional, as a co-catalyst)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, phenylethynyltrimethylstannane, and iodobenzene. If using, add copper(I) iodide at this

stage.

- Add anhydrous toluene or THF via syringe.
- Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate.
- Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
- Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Concentrate the solvent under reduced pressure to obtain the crude diphenylacetylene.
- Purify the product by column chromatography or recrystallization.



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Caption: General workflow for a Stille coupling reaction.

Spectroscopic Data

^1H NMR Spectroscopy

The proton NMR spectrum of phenylethynyltrimethylstannane will show characteristic signals for the trimethyltin group and the phenyl group protons.

- $-\text{Sn}(\text{CH}_3)_3$: A sharp singlet, typically appearing in the upfield region (around 0.2-0.4 ppm), integrating to 9 protons. Satellite peaks due to coupling with tin isotopes (^{117}Sn and ^{119}Sn) are also observed.
- Aromatic Protons: A multiplet in the downfield region (typically 7.2-7.5 ppm) corresponding to the 5 protons of the phenyl ring.

^{13}C NMR Spectroscopy

The carbon NMR spectrum provides further structural confirmation.

- $-\text{Sn}(\text{CH}_3)_3$: A signal in the upfield region.
- Alkyne Carbons: Two signals for the sp -hybridized carbons of the alkyne. The carbon attached to the tin atom will show coupling to the tin nucleus.
- Aromatic Carbons: Signals corresponding to the carbons of the phenyl ring in the aromatic region (typically 120-140 ppm).

Infrared (IR) Spectroscopy

Key characteristic absorption bands in the IR spectrum of phenylethynyltrimethylstannane include:

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C≡C stretch	~2150	Medium
Aromatic C-H stretch	>3000	Medium
Aromatic C=C stretch	~1600, 1485	Medium-Weak
Sn-C stretch	~530	Strong

Safety and Handling

Phenylethynyltrimethylstannane, like other organotin compounds, is toxic and should be handled with extreme care in a well-ventilated fume hood.^[1]

- Toxicity: Fatal if swallowed, in contact with skin, or if inhaled.^[1]
- Environmental Hazard: Very toxic to aquatic life with long-lasting effects.^[1]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations. Tin-containing waste should be treated as hazardous.

Conclusion

Phenylethynyltrimethylstannane is a versatile and important reagent in modern organic synthesis. Its ability to participate in Stille coupling reactions allows for the efficient construction of complex molecules containing a phenylethynyl moiety. A thorough understanding of its physical and chemical properties, as well as proper handling and reaction procedures, is essential for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers and professionals working with this valuable compound.

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References

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- To cite this document: BenchChem. [physical and chemical properties of phenylethynyltrimethylstannane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072856#physical-and-chemical-properties-of-phenylethynyltrimethylstannane]

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